Product packaging for Fluorexetamine Hydrochloride(Cat. No.:)

Fluorexetamine Hydrochloride

Cat. No.: B10827429
M. Wt: 271.76 g/mol
InChI Key: NKESGDXNJKATKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorexetamine Hydrochloride is an analytical reference standard categorized as a novel arylcyclohexylamine compound . It is intended for research and forensic applications only, such as the development of analytical methods for its identification and quantification in biological matrices, and for use as a standard in toxicology and substance identification programs . Structurally, fluorexetamine is part of a class of novel psychoactive substances (NPS) that are reported to produce dissociative and hallucinogenic effects, with its profile often compared to that of ketamine and phencyclidine (PCP) in the scientific literature . The molecular formula for the free base is C14H18FNO, with a molecular weight of 235.3 g/mol . This product is provided as a crystalline solid with a high purity level (≥98%) . It is critical to note that fluorexetamine is a controlled substance in several countries, including Canada (Schedule I), the UK (Class B), and Germany (NpSG) . This product is sold with the explicit understanding that it is For Research Use Only . It is not intended for diagnostic, therapeutic, or personal use of any kind, and must not be administered to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19ClFNO B10827429 Fluorexetamine Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19ClFNO

Molecular Weight

271.76 g/mol

IUPAC Name

2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one;hydrochloride

InChI

InChI=1S/C14H18FNO.ClH/c1-2-16-14(9-4-3-8-13(14)17)11-6-5-7-12(15)10-11;/h5-7,10,16H,2-4,8-9H2,1H3;1H

InChI Key

NKESGDXNJKATKD-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC(=CC=C2)F.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Fluorexetamine Hydrochloride

Precursor Selection and Synthetic Pathways for Fluorexetamine (B10827374) Hydrochloride

The synthesis of Fluorexetamine Hydrochloride typically involves a multi-step process common to arylcyclohexylamine derivatives. A general synthetic approach can be outlined as follows:

Formation of the Cyclohexanone (B45756) Core: The synthesis often commences with the creation of the cyclohexanone backbone. A common method is the Claisen-Schmidt condensation, which involves the reaction of cyclohexanone with a fluorinated benzaldehyde (B42025) derivative. For the synthesis of Fluorexetamine, 3-fluorobenzaldehyde (B1666160) is utilized as the electrophilic partner in a reaction catalyzed by a base, such as aqueous sodium hydroxide, to yield an α,β-unsaturated ketone intermediate.

Introduction of the Ethylamino Group: The subsequent key step is the introduction of the ethylamine (B1201723) side chain. This is typically achieved through reductive amination. The ketone intermediate from the previous step reacts with ethylamine under mildly acidic conditions (around pH 5) to form an imine, which is then reduced to the final amine. Sodium cyanoborohydride (NaBH₃CN) is a common reducing agent for this transformation.

Purification and Salt Formation: The crude Fluorexetamine freebase is purified, often by recrystallization from a nonpolar solvent like hexane. To obtain the hydrochloride salt, the purified freebase is treated with hydrochloric acid in an anhydrous solvent, such as ether.

A summary of the typical synthetic precursors and reagents is provided in the table below.

Table 1: Key Precursors and Reagents in Fluorexetamine Synthesis

Role Compound/Reagent Purpose
Precursor Cyclohexanone Forms the cyclohexyl ring of the core structure.
Precursor 3-Fluorobenzaldehyde Provides the 3-fluorophenyl group.
Catalyst Sodium Hydroxide Catalyzes the initial condensation reaction.
Reagent Ethylamine Introduces the ethylamino side chain.
Reducing Agent Sodium Cyanoborohydride Reduces the intermediate imine to an amine.

Chemical Reactions and Derivatives of this compound

This compound can undergo several chemical transformations involving its functional groups.

Oxidation Pathways and N-oxide Derivative Formation

The tertiary amine group in Fluorexetamine can be oxidized to form the corresponding N-oxide derivative. This type of reaction is a common metabolic pathway for many amine-containing compounds and can also be achieved synthetically using various oxidizing agents. nih.gov Hydrogen peroxide and peroxyacids are often employed for the N-oxidation of amines. nih.gov The formation of N-oxides can alter the pharmacological and physicochemical properties of the parent compound. nih.gov

Reduction Reactions and Ketone Group Transformation

The ketone group within the cyclohexanone ring of Fluorexetamine is susceptible to reduction. This transformation converts the ketone into a secondary alcohol. purdue.edu Common reducing agents for this purpose include lithium aluminum hydride. The resulting alcohol derivative represents a significant structural modification that can influence the molecule's biological activity.

Substitution Reactions of the Fluoroaromatic Ring

The fluorine atom on the aromatic ring can potentially be substituted with other nucleophiles under specific reaction conditions. However, the reactivity of the fluoroaromatic ring towards nucleophilic substitution depends on the reaction conditions and the nature of the nucleophile.

Challenges in this compound Synthesis and Purification

The synthesis and purification of this compound are not without their challenges, with positional isomerism being a significant concern.

Positional Isomerism and Resolution Strategies

A major challenge in the synthesis of Fluorexetamine is the potential for the formation of positional isomers, such as 2-fluoro-2-oxo-PCE (2-FXE) and 4-fluoro-2-oxo PCE. cfsre.orgcfsre.org These isomers have the same molecular formula and weight as Fluorexetamine but differ in the position of the fluorine atom on the phenyl ring. cfsre.orgcfsre.org The similar chromatographic profiles and mass spectra of these isomers can lead to misidentification. soft-tox.org

Resolution Strategies:

Chromatographic Separation: Advanced chromatographic techniques are crucial for separating positional isomers. Chiral stationary phase chromatography, particularly with columns containing β-cyclodextrin phases, has been shown to enhance the separation of fluorophenyl positional isomers through host-guest interactions.

Spectroscopic Analysis: While mass spectrometry can be challenging for differentiation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to distinguish between isomers. anu.edu.au For instance, the pattern of signals in the aromatic region of an NMR spectrum can definitively identify the substitution pattern on the phenyl ring. anu.edu.au

Reference Standards: The availability of certified reference materials for each isomer is essential for unambiguous identification and quantification in analytical testing. soft-tox.orgcaymanchem.com

The table below summarizes the key positional isomers of Fluorexetamine.

Table 2: Positional Isomers of Fluorexetamine

Compound Name IUPAC Name Fluorine Position
Fluorexetamine (3-FXE) 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one 3-position
2-FXE 2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one 2-position

In addition to positional isomerism, the formation of byproducts, such as desethyl analogs from incomplete amination, can complicate purification, necessitating rigorous chromatographic methods to ensure the purity of the final product.

Byproduct Formation and Chromatographic Separation Techniques

The synthesis of Fluorexetamine is often accompanied by the formation of various byproducts, necessitating robust purification and analytical methods for their removal and identification. A significant challenge is the potential for incomplete reduction during the amination step, which can result in the formation of desethyl analogs.

Another critical issue in the synthesis is the formation of positional isomers, particularly 2-fluoro-2-oxo-PCE (2-FXE). These isomers have been historically misidentified due to their nearly identical mass spectra and similar chromatographic profiles, making their separation difficult.

To ensure the purity of the final product, rigorous chromatographic techniques are essential. High-performance liquid chromatography (HPLC) is a primary method used for separation. nih.gov For resolving challenging positional isomers like 2-FXE, specialized techniques such as chiral stationary phase chromatography, which may use columns with β-cyclodextrin phases, can enhance separation through host-guest interactions.

Analytical verification of the synthesized compound is confirmed using advanced methods like Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). cfsre.org This technique provides detailed information on the compound's retention time and mass fragmentation patterns, allowing for precise identification. cfsre.org

Table 1: Analytical Parameters for Fluorexetamine Identification
ParameterDetailsSource
Analytical TechniqueLiquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) cfsre.org
LC ColumnPhenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) cfsre.org
Mobile PhaseA: 10 mM Ammonium (B1175870) formate (B1220265) (pH 3.0); B: 0.1% Formic acid in Acetonitrile cfsre.org
Retention Time4.54 minutes cfsre.org
Molecular Ion Peakm/z 236.1445 [M+H]⁺ cfsre.org
Key Diagnostic Fragments (m/z)178.1 (cyclohexanone-fluorophenyl fragment), 121.0 (fluorophenyl ion)

Preparation of this compound Salt Forms

Fluorexetamine is commonly prepared and distributed as a hydrochloride salt. The conversion to this salt form is a standard chemical procedure designed to improve the compound's physical and chemical properties. The process involves treating the freebase form of Fluorexetamine with hydrochloric acid, typically in an anhydrous solvent like ether, which leads to the precipitation of the hydrochloride salt. liberty.edu

The selection of a hydrochloride salt is a common strategy in pharmaceutical and chemical development for basic compounds. pharmoutsourcing.com Hydrochloric acid is a strong acid that readily forms salts with most basic compounds. pharmoutsourcing.com The resulting salt form often exhibits increased aqueous solubility and stability compared to the freebase, which can be advantageous for handling and for the preparation of analytical standards. liberty.edunih.gov The molecular weight is increased by the addition of hydrogen chloride.

Table 2: Comparison of Fluorexetamine Freebase and Hydrochloride Salt
PropertyFluorexetamine (Freebase)This compoundSource
IUPAC Name2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one monohydrochloride
Molecular FormulaC₁₄H₁₈FNOC₁₄H₁₈FNO·HCl unodc.orgcfsre.orgcaymanchem.com
Molecular Weight (g/mol)235.30271.76 unodc.orgcaymanchem.com
Exact Mass (g/mol)235.1376271.1139

Pharmacological Characterization of Fluorexetamine Hydrochloride: in Vitro and Preclinical Mechanistic Studies

Enzyme Interaction and Inhibition Studies

Monoamine oxidases (MAO) are a family of enzymes responsible for the degradation of monoamine neurotransmitters, such as serotonin, dopamine (B1211576), and norepinephrine. nih.gov There are two main isoforms: MAO-A and MAO-B, which have different substrate preferences and inhibitor sensitivities. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain. nih.gov

The potential for Fluorexetamine (B10827374) to inhibit MAO-A or MAO-B has not been specifically reported in the available scientific literature. While some antidepressants, such as fluoxetine, have been shown to inhibit MAO at relatively high concentrations, this is not their primary mechanism of action. nih.gov Systematic investigation would be required to determine if Fluorexetamine has any clinically relevant activity at these enzymes.

CompoundMAO-A Inhibition (IC50)MAO-B Inhibition (IC50)Reference
Fluoxetine~20 µM~30 µM nih.gov
Amitriptyline~60 µM~70 µM nih.gov
Moclobemide~200 µM>> 1000 µM nih.gov

This table presents example MAO inhibition data for known antidepressants to illustrate the type of data generated from such studies. These values are not for Fluorexetamine Hydrochloride.

Cytochrome P450 Enzyme Interaction Research

The cytochrome P450 (CYP) system is a critical family of enzymes responsible for the metabolism of a vast array of xenobiotics, including many pharmaceutical agents. nih.gov The interaction of any new compound with these enzymes can have significant implications for its efficacy and potential for drug-drug interactions.

Initial investigations into the metabolic profile of fluorexetamine have utilized in vitro models such as HepG2 cells, which are known to express various CYP enzymes. In one study, incubation of fluorexetamine with HepG2 cells for up to eight hours did not yield appreciable concentrations of metabolites. pittcon.org This finding suggests that under these specific experimental conditions, the enzymatic activity of the CYP enzymes in the HepG2 cells may be too low to significantly metabolize fluorexetamine within the studied timeframe. pittcon.org

Further research is required to fully characterize the interaction of fluorexetamine with specific CYP isozymes. Such studies would typically involve screening for inhibition and induction of major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) and determining if fluorexetamine is a substrate for any of these enzymes. This information is crucial for predicting potential drug-drug interactions and understanding the compound's metabolic clearance pathways.

In Vitro Metabolic Stability and Biotransformation Pathways

Liver Microsomal Incubation Models for Metabolite Generation

Liver microsomes, which are rich in CYP enzymes, are a standard in vitro tool for assessing metabolic stability and generating metabolites. sigmaaldrich.comthermofisher.comnih.gov The general procedure involves incubating the test compound with liver microsomes in the presence of necessary cofactors like NADPH. thermofisher.com The rate of disappearance of the parent compound over time is then measured to determine its metabolic stability, often expressed as in vitro half-life (t½) and intrinsic clearance (CLint). srce.hr

For fluorexetamine, a study utilizing HepG2 cells as a liver cell model was conducted to generate metabolites. pittcon.org However, this experiment did not result in significant metabolite formation, indicating a need for studies with more robust systems like pooled human liver microsomes or hepatocytes from various preclinical species to accurately assess its metabolic stability. pittcon.org

Table 1: Representative Data from a Hypothetical Liver Microsomal Stability Assay of Fluorexetamine

SpeciesMicrosomal Protein Concentration (mg/mL)Incubation Time (min)In Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human0.50, 5, 15, 30, 60> 60< 5.8
Mouse0.50, 5, 15, 30, 604515.4
Rat0.50, 5, 15, 30, 605512.6
Dog0.50, 5, 15, 30, 60> 60< 5.8

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for Fluorexetamine was not available in the public domain at the time of this writing.

Identification of Metabolites via Advanced Spectrometric Techniques

The identification and structural elucidation of metabolites are critical for a comprehensive understanding of a compound's biotransformation. Advanced spectrometric techniques, particularly high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), are instrumental in this process. cfsre.org

For fluorexetamine, preliminary research has pointed towards potential metabolic pathways. One of the proposed metabolites is 3-fluoro-deschloronorketamine, suggesting that N-dealkylation is a likely biotransformation route. caymanchem.com This is consistent with the metabolism of other arylcyclohexylamines.

Gas chromatography-mass spectrometry (GC-MS) has been employed in efforts to determine the metabolites of fluorexetamine. pittcon.org Furthermore, LC-Quadrupole Time-of-Flight (QTOF)-MS has been utilized for the qualitative analysis of fluorexetamine, a technique that is also well-suited for metabolite identification. cfsre.org The fragmentation patterns observed in the mass spectra of the parent compound and its potential metabolites are key to confirming their structures. For instance, in the analysis of a structural isomer of fluorexetamine, 2-fluoro-2-oxo PCE, a specific mass-to-charge ratio (m/z 95) was found to be a discriminating fragment, highlighting the power of mass spectrometry in distinguishing between closely related structures. soft-tox.org

The primary biotransformation pathways for many xenobiotics involve oxidation, reduction, hydrolysis, and conjugation. researchgate.net For fluorexetamine, it is hypothesized that metabolism could involve hydroxylation of the cyclohexyl ring, N-dealkylation to remove the ethyl group, and subsequent conjugation with glucuronic acid or sulfate.

Table 2: Potential Metabolites of Fluorexetamine and Analytical Techniques for Identification

Putative MetaboliteProposed Biotransformation PathwayAnalytical Technique
N-desethyl-fluorexetamineN-dealkylationLC-MS/MS, GC-MS
Hydroxy-fluorexetamineHydroxylation of the cyclohexyl ringLC-MS/MS, GC-MS
Dihydro-fluorexetamineReduction of the ketoneLC-MS/MS, GC-MS
N-desethyl-hydroxy-fluorexetamineN-dealkylation and HydroxylationLC-MS/MS
Glucuronide ConjugatesGlucuronidation of hydroxylated metabolitesLC-MS/MS

Note: This table represents potential metabolic pathways based on the structure of Fluorexetamine and common metabolic reactions. Specific metabolites need to be confirmed through dedicated studies.

Plasma Protein Binding Characteristics in Preclinical Models

The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter that influences its distribution, availability to target sites, and clearance. nih.gov Only the unbound (free) fraction of a drug is generally considered to be pharmacologically active. High plasma protein binding can limit the amount of drug available to exert its effects and can also affect its rate of metabolism and elimination. nih.gov

The plasma protein binding of a compound is typically determined in vitro using methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation with plasma from different species, including humans and preclinical models like rats and mice. frontiersin.org

As of the current literature, specific studies detailing the plasma protein binding of fluorexetamine in any preclinical species have not been published. This remains a significant data gap in the pharmacological characterization of the compound. Such studies would be essential for interpreting in vivo efficacy and toxicity data and for extrapolating pharmacokinetic parameters to humans.

Table 3: Illustrative Plasma Protein Binding Data for Fluorexetamine in Various Species

SpeciesPlasma Concentration (µM)Percent Bound (%)Unbound Fraction (fu)
Human1850.15
Mouse1780.22
Rat1820.18
Dog1880.12

Note: The data in this table is hypothetical and serves as an example of how plasma protein binding data for Fluorexetamine would be presented. This data is not based on actual experimental results.

Analytical Chemistry and Forensic Science Applications of Fluorexetamine Hydrochloride

Chromatographic Techniques for Identification and Quantification

Chromatographic methods coupled with mass spectrometry are the cornerstone of forensic analysis of fluorexetamine (B10827374), providing both separation from other substances and specific identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

GC-MS is a widely used technique in forensic toxicology for the screening of a broad range of substances. soft-tox.org In the analysis of fluorexetamine, a standard procedure involves solid-phase extraction of the compound from biological matrices like blood or urine. soft-tox.org The analysis is then performed on a gas chromatograph equipped with a capillary column, such as a Restek Rxi-5ms, coupled to a mass spectrometer. soft-tox.org

A key challenge in GC-MS analysis is the potential for misidentification with its positional isomer, 2-fluoro-2-oxo-PCE. soft-tox.org These isomers can have very similar retention times and mass spectral fragmentation patterns. soft-tox.orgkzbpd.gov.rs However, careful examination of the mass spectra can reveal discriminating ions. For instance, the ion at m/z 95 has been suggested as a marker to differentiate between fluorexetamine and its isomer. soft-tox.orgkzbpd.gov.rs The use of certified reference materials (CRMs) is crucial for confirming the retention time and ensuring accurate identification. soft-tox.org

Table 1: GC-MS Data for Fluorexetamine

ParameterValueReference
Retention Time 5.11 min policija.si
Base Peak (m/z) 178 policija.sipolicija.si
Other Major Ions (m/z) 122, 207 policija.sipolicija.si

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Protocols

LC-QTOF-MS offers high mass accuracy and sensitivity, making it a powerful tool for the identification of novel psychoactive substances. cfsre.orgcfsre.org The Center for Forensic Science Research and Education (CFSRE) has validated a method for fluorexetamine using LC-QTOF-MS. This method involves a liquid-liquid extraction (LLE) for sample preparation. cfsre.org

The chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of ammonium (B1175870) formate (B1220265) in water and formic acid in methanol (B129727) or acetonitrile. cfsre.orgpolicija.sisoft-tox.org The retention time for fluorexetamine using a specific LC method was reported to be 4.54 minutes. cfsre.org The high-resolution mass spectrometry capability of QTOF allows for the determination of the exact mass of the molecular ion, which for the protonated molecule [M+H]⁺ of fluorexetamine is 236.1445 Da. cfsre.orgcfsre.org

Table 2: LC-QTOF-MS Parameters for Fluorexetamine Analysis

ParameterDetailsReference
Instrument Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC cfsre.org
Column Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) cfsre.org
Mobile Phase A: 0.1% formic acid and 1mM ammonium formate in water; B: 0.1% formic acid in methanol policija.si
Flow Rate 0.4 mL/min cfsre.org
Retention Time 4.54 min cfsre.org
Exact Mass [M+H]⁺ 236.1445 cfsre.org

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS), often employed with QTOF or Orbitrap analyzers, is critical for elucidating the fragmentation pathways of fluorexetamine and distinguishing it from its isomers. thermofisher.com The fragmentation of arylcyclohexylamines typically involves neutral losses of small molecules. For fluorexetamine, observed neutral losses include 28 Da (corresponding to CO) and 57 Da (corresponding to C₃H₇N).

The accurate mass measurements of fragment ions provided by HRMS are invaluable for confirming the elemental composition of the fragments, which aids in the structural confirmation of the parent molecule. This level of detail is often necessary to confidently identify fluorexetamine, especially in the presence of structurally similar compounds. soft-tox.orgkzbpd.gov.rs

Spectroscopic Methods for Structural Elucidation

While chromatographic techniques are excellent for separation and initial identification, spectroscopic methods provide detailed structural information, which is essential for definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules, including their stereochemistry. anu.edu.au For fluorexetamine, NMR studies can confirm the position of the fluorine atom on the phenyl ring and the connectivity of the ethylamino group. anu.edu.au

In the case of distinguishing between fluorexetamine (3-fluorophenyl) and its isomer 2'-fluoro-2-oxo-PCE, NMR is the definitive technique. anu.edu.auanu.edu.au By analyzing the number and splitting patterns of signals in the aromatic region of the ¹H NMR spectrum, chemists can determine the substitution pattern on the phenyl ring. anu.edu.au For example, the presence of four adjacent hydrogens on the aromatic ring would rule out the 3-fluoro substitution of fluorexetamine. anu.edu.au The analysis of the N-ethyl group signals can also confirm its presence over an N-methyl group found in other related compounds like ketamine. anu.edu.au

Fourier Transform Infrared (FTIR) Spectroscopy for Isomer Differentiation

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and often non-destructive technique used to identify functional groups within a molecule. anu.edu.auanu.edu.au While GC-MS may struggle to differentiate between fluorexetamine and its isomers, FTIR can provide additional data to aid in their distinction. kzbpd.gov.rsnovelpsychoactivesubstances.org

The infrared spectrum of a molecule is unique and acts as a molecular "fingerprint." anu.edu.au Differences in the substitution pattern on the aromatic ring between fluorexetamine and its isomers will result in variations in the C-H bending and other vibrations in the fingerprint region of the FTIR spectrum. anu.edu.auanu.edu.au Although a trained eye might be needed to spot these subtle differences, comparison to a library of reference spectra can confirm the identity of the compound. anu.edu.auanu.edu.au However, for a definitive structural confirmation, especially when a new, previously unseen isomer is suspected, FTIR is often used in conjunction with more powerful techniques like NMR. kzbpd.gov.rsanu.edu.au

Development and Validation of Analytical Reference Standards

The accurate identification and quantification of novel psychoactive substances like Fluorexetamine Hydrochloride are fundamentally reliant on the availability and proper use of high-purity analytical reference standards. These standards are essential for method development, validation, and ensuring the traceability and reliability of analytical results in forensic laboratories.

Certified Reference Materials (CRMs) are indispensable tools in analytical chemistry, providing a benchmark for quality control and assurance. medkoo.com For Fluorexetamine, CRMs are available as a hydrochloride salt, often supplied as a solution in methanol or as a crystalline solid. caymanchem.comcaymanchem.comlgcstandards.com These materials are produced and tested under stringent international standards, such as ISO/IEC 17025 and ISO 17034, which govern the competence of testing and calibration laboratories and reference material producers, respectively. caymanchem.comcaymanchem.com

The certificate of analysis accompanying a CRM for this compound provides certified property values, their associated uncertainties, and a statement of metrological traceability. caymanchem.com This ensures that measurements made using the CRM are accurate and comparable across different laboratories. Forensic laboratories utilize these CRMs for various applications, including the calibration of analytical instruments, the validation of analytical methods, and as positive controls in routine analyses. caymanchem.comlgcstandards.com The availability of CRMs for Fluorexetamine and its related compounds, such as its positional isomer 2-fluoro Deschloroketamine (2-FDCK), is crucial for the forensic community to reliably identify these substances in seized materials and biological specimens. caymanchem.comcaymanchem.com

Table 1: Available Certified Reference Materials (CRMs) for Fluorexetamine and Related Compounds

Compound Name Item Number/ID Formulation Application Source
Fluorexetamine (hydrochloride) (CRM) 41700 1 mg/ml solution in methanol Quantitative analytical reference standard caymanchem.com

In quantitative analysis, particularly using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), internal standards are used to correct for the loss of analyte during sample preparation and for variations in instrument response. clearsynth.com Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are considered the gold standard for these applications. clearsynth.com

For the quantification of Fluorexetamine, a deuterated internal standard, Fluorexetamine-d5 hydrochloride, is commercially available. bioscience.co.ukcaymanchem.com This stable isotope-labeled version of the analyte is chemically identical to the non-labeled compound and, therefore, behaves similarly during extraction, derivatization, and chromatographic separation. clearsynth.com However, it is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. caymanchem.com

The use of Fluorexetamine-d5 as an internal standard significantly improves the accuracy and precision of quantification by compensating for matrix effects, which are common in complex biological samples. clearsynth.comcaymanchem.com It is intended for research and forensic applications for the quantification of Fluorexetamine by GC- or LC-MS. bioscience.co.ukcaymanchem.com Similarly, deuterated standards like 2-FDCK-d4 are available for the quantification of its respective isomer. caymanchem.comtandfonline.com

Table 2: Deuterated Internal Standards for Arylcyclohexylamine Analysis

Compound Name Alternative Names Purity Intended Use Source
Fluorexetamine-d5 (hydrochloride) FXE-d5, 3-fluoro-2-oxo PCE-d5 ≥99% deuterated forms (d1-d5) Internal standard for Fluorexetamine quantification by GC- or LC-MS bioscience.co.ukcaymanchem.com

Challenges in Discrimination of Positional Isomers and Structural Analogs

A significant analytical challenge in the forensic identification of Fluorexetamine is its differentiation from positional isomers, most notably 2-fluoro-2-oxo-PCE (also known as 2-fluoro-deschloro-N-ethylketamine). kzbpd.gov.rs Fluorexetamine is 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one, while its isomer has the fluorine atom at the 2-position of the phenyl ring. kzbpd.gov.rssoft-tox.org

These isomers have the same molecular formula and, consequently, the same exact mass, making them difficult to distinguish using low-resolution mass spectrometry alone. kzbpd.gov.rs Their mass spectral fragmentation patterns are also highly analogous, which can lead to misidentification. soft-tox.org For example, a forensic laboratory in Cuyahoga County, Ohio, initially misidentified 2-fluoro-2-oxo PCE as Fluorexetamine due to the highly similar mass spectra and a small retention time difference of just over 1%. soft-tox.org

To overcome this challenge, analysts must employ techniques that can differentiate between the isomers.

Chromatographic Separation: Achieving baseline chromatographic separation is a key strategy. Using appropriate GC or LC columns and methods can resolve the isomers based on small differences in their physical and chemical properties, allowing for individual identification based on retention time. soft-tox.org

High-Resolution Mass Spectrometry (HRMS): While HRMS cannot distinguish between isomers based on mass alone, it is crucial for confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS): Careful examination of the product ion spectra may reveal subtle differences. It has been suggested that the mass-to-charge ratio (m/z) of 95 can be used as a marker to discriminate between Fluorexetamine and 2-fluoro-2-oxo PCE. kzbpd.gov.rssoft-tox.org

Other Spectroscopic Techniques: In cases of ambiguity, other analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy may be required for unambiguous structural confirmation. kzbpd.gov.rs

The co-emergence of such isomers on the NPS market complicates toxicological analysis and underscores the need for forensic laboratories to be equipped with validated methods and the necessary reference materials to ensure accurate identification. soft-tox.org

Forensic and Toxicological Research Methodologies for Detection in Biological Matrices

The detection of Fluorexetamine and its analogs in biological specimens is critical for forensic investigations. Methodologies have been developed for various matrices, excluding post-mortem or clinical applications as per the scope of this article. The choice of matrix often depends on the desired detection window and the specific circumstances of the investigation. mdpi.com

Commonly used techniques for the detection and quantification of arylcyclohexylamines in biological matrices include GC-MS and LC-MS/MS. mdpi.comdntb.gov.ua Sample preparation is a crucial step to extract the analytes from the complex biological matrix and remove potential interferences. mdpi.com This often involves liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation. mdpi.com

Oral Fluid: Oral fluid is an increasingly popular matrix due to its non-invasive collection. Methods using dispersive liquid-liquid microextraction (DLLME) coupled with LC-MS/MS have been developed for the determination of ketamine and its analogues in oral fluid. researchgate.net

Hair: Hair analysis offers a wide window of detection, providing information about past substance use. mdpi.com Analytical methods have been established to detect and quantify 2-FDCK and its metabolites in hair samples using LC-MS/MS after decontamination and extraction procedures. dntb.gov.uanih.gov For instance, in one forensic investigation, 2-FDCK was quantified in 1 cm hair segments. nih.gov

Wastewater: While not a biological matrix from an individual, wastewater-based epidemiology can be used to monitor drug use trends in a population. Methods for detecting 2-FDCK in wastewater have been reported using direct injection LC-MS/MS. tandfonline.com

The development of these methodologies is essential for forensic toxicologists to keep pace with the evolving landscape of NPS and to provide reliable evidence in legal proceedings. nih.gov

Table 3: Compound Names Mentioned in this Article

Compound Name Abbreviation / Other Names Chemical Class
This compound FXE, 3-fluoro-2-oxo-PCE, 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one HCl Arylcyclohexylamine
2-fluoro Deschloroketamine 2-FDCK, 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone Arylcyclohexylamine
2-fluoro-2-oxo-PCE 2-fluoro-deschloro-N-ethylketamine Arylcyclohexylamine
Ketamine - Arylcyclohexylamine
Norketamine NK Arylcyclohexylamine
Dihydronorketamine DHNK Arylcyclohexylamine
Deschloroketamine DCK Arylcyclohexylamine
3-Methoxyphencyclidine 3-MeO-PCP Arylcyclohexylamine
4-Methoxyphencyclidine 4-MeO-PCP Arylcyclohexylamine

Preclinical Pharmacokinetic and Pharmacodynamic Research Methodologies for Fluorexetamine Hydrochloride

In Vivo Pharmacokinetic Studies in Animal Models

In vivo pharmacokinetic (PK) studies are essential to understand how a compound is processed by a living organism. biotechfarm.co.il These studies are typically conducted in animal models, such as rodents and non-rodents, to gather data on the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. biotechfarm.co.ilumich.edu

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

ADME studies characterize the journey of a drug through the body. wuxiapptec.com For a compound like Fluorexetamine (B10827374) Hydrochloride, researchers would investigate its metabolic stability using in vitro tools like liver microsomes and hepatocytes from various species, including humans. irbm.com These assays help predict in vivo clearance and identify the metabolic pathways, including the specific cytochrome P450 (CYP) enzymes involved. umich.edu Identifying metabolites is crucial for understanding the compound's complete biological activity and potential for drug-drug interactions. umich.edu

Investigation of Routes of Administration and Concentration-Time Profiles

The route of administration significantly influences a drug's concentration-time profile in the plasma and target tissues. nih.gov Preclinical studies would typically evaluate Fluorexetamine Hydrochloride administered via different routes, such as intravenous (IV) and oral (PO), in animal models. nih.gov Following administration, blood samples are collected at various time points to determine the plasma concentration of the parent drug and its major metabolites. nih.gov This data is used to construct concentration-time curves, which reveal key pharmacokinetic parameters like peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and elimination half-life (t1/2). nih.gov

Tissue Distribution Analysis in Preclinical Species

Understanding where a compound distributes in the body is critical. Tissue distribution studies for this compound would likely be conducted in rodent models. researchgate.net These studies help determine the extent to which the compound penetrates various tissues, including the brain, which is the primary site of action for arylcyclohexylamines. nih.gov Techniques like quantitative whole-body autoradiography (QWBA) using a radiolabeled version of the compound can provide a visual and quantitative assessment of its distribution across all organs and tissues. wuxiapptec.com Plasma protein binding is another key parameter, as it affects the amount of free, active drug available to exert its effects. umich.edu

Preclinical Pharmacodynamic Methodologies (Mechanistic Focus)

Pharmacodynamic studies focus on the biochemical and physiological effects of a drug on the body and its mechanism of action. wikipedia.org For this compound, this research would center on its interaction with the N-methyl-D-aspartate (NMDA) receptor and the subsequent modulation of neurotransmitter systems.

In Vivo Models for Investigating NMDA Receptor-Mediated Effects

Fluorexetamine, like other arylcyclohexylamines, is presumed to act as a non-competitive antagonist at the NMDA receptor. This is a key component of the glutamatergic system, which is involved in excitatory synaptic transmission. In vivo animal models are used to investigate the consequences of this NMDA receptor blockade. nih.gov For example, studies in rodent models can assess behavioral changes associated with NMDA receptor antagonism, such as effects on locomotion, coordination, and sensory perception. nih.govresearchgate.net These models are crucial for understanding the compound's central nervous system effects. researchgate.net

Assessing Neurotransmitter System Modulation in Preclinical Models

The blockade of NMDA receptors can lead to downstream effects on other neurotransmitter systems, including dopamine (B1211576) and serotonin. amherst.edunih.gov Preclinical methodologies to assess these changes often involve in vivo microdialysis in awake, freely moving animals, typically rats. nih.gov This technique allows for the collection of extracellular fluid from specific brain regions to measure changes in neurotransmitter levels following the administration of the compound. nih.gov Such studies would provide insight into how this compound might alter dopaminergic and serotonergic signaling, which are critical for mood and behavior. amherst.edu

Formulation Development for Preclinical In Vivo Studies

The development of appropriate formulations is a critical step in the preclinical evaluation of new chemical entities like this compound. The primary goal is to ensure consistent and adequate drug exposure in animal models to enable the accurate assessment of pharmacokinetic (PK) and pharmacodynamic (PD) properties. evotec.commdpi.com Formulation strategies are dictated by the compound's physicochemical properties, the intended route of administration, and the objectives of the in vivo study. mdpi.com

For arylcyclohexylamines such as Fluorexetamine, which are often basic compounds, the hydrochloride salt form is frequently used to improve stability and handling. Solubility is a key determinant in formulation design. nih.gov Initial solubility studies are typically conducted across a physiologically relevant pH range (e.g., 1.2 to 7.4) and in various vehicles, including aqueous solutions, co-solvent systems, lipids, and suspensions. nih.gov Given that this compound is soluble in solvents like DMSO, DMF, and ethanol, these may be used in initial formulation screening.

The choice of vehicle and route of administration is crucial for achieving desired systemic concentrations. mdpi.com Parenteral routes such as intravenous (IV), subcutaneous (SC), and intraperitoneal (IP) are common in early preclinical studies as they bypass first-pass metabolism and can offer higher bioavailability compared to oral administration. evotec.commdpi.com For a compound like this compound, a simple aqueous solution may be suitable for IV administration, provided its solubility and stability are adequate in a physiologically compatible vehicle like saline or phosphate-buffered saline (PBS). If solubility is limited, co-solvents (e.g., polyethylene (B3416737) glycol, propylene (B89431) glycol) or cyclodextrins may be employed to enhance it.

The table below outlines common formulation components used in preclinical in vivo studies for research compounds.

Component Function Examples
Vehicle The primary liquid medium used to carry the drug.Saline, Phosphate-Buffered Saline (PBS), Water for Injection
Solubilizing Agent Increases the solubility of a poorly water-soluble drug.PEG 300, PEG 400, Propylene Glycol, Ethanol, Cremophor® EL, Solutol® HS 15
Buffering Agent Maintains the pH of the formulation to ensure drug stability and physiological compatibility.Phosphate buffers, Citrate buffers, Acetate buffers
Surfactant Wetting agent used in suspension formulations or to improve solubility.Polysorbate 80 (Tween® 80), Polysorbate 20
Suspending Agent Used to keep solid drug particles uniformly dispersed in a liquid vehicle.Carboxymethyl cellulose (B213188) (CMC), Methylcellulose

For subcutaneous or intraperitoneal injections, the formulation must be well-tolerated to avoid irritation at the injection site. The development process is often iterative, involving adjustments to the formulation based on PK data to achieve the target exposure profile needed for efficacy and toxicology studies.

Computational and In Silico Approaches in Preclinical Evaluation

Computational, or in silico, methods are integral to modern drug discovery and development, offering rapid, cost-effective ways to predict the pharmacokinetic and pharmacodynamic properties of new chemical entities before extensive laboratory testing. herts.ac.uknih.gov These approaches are particularly valuable for characterizing novel psychoactive substances (NPS) like Fluorexetamine, where experimental data may be scarce. unibe.chnih.govbohrium.com

ADMET prediction involves using computational models to estimate a compound's pharmacokinetic and toxicity profile. nih.govbhsai.org For a molecule like Fluorexetamine, various free and commercial software platforms can predict key parameters based on its chemical structure. nih.govsimulations-plus.com These predictions help identify potential liabilities early in development.

Absorption: Models can predict properties like aqueous solubility, intestinal absorption, and blood-brain barrier (BBB) penetration. As an arylcyclohexylamine, Fluorexetamine is expected to penetrate the BBB to exert its effects on the central nervous system. In silico models can quantify this potential.

Distribution: Parameters such as plasma protein binding and volume of distribution are estimated. High plasma protein binding can limit the amount of free drug available to act on its target.

Metabolism: Computational tools can predict the sites on the molecule most likely to be metabolized by cytochrome P450 (CYP) enzymes. nih.gov For arylcyclohexylamines, common metabolic pathways include N-dealkylation, hydroxylation of the aromatic or cyclohexyl rings, and glucuronidation. nih.gov Identifying potential metabolites is crucial for understanding the compound's clearance and potential for drug-drug interactions.

Excretion: The likely routes of elimination (e.g., renal or hepatic) can be inferred from the predicted physicochemical properties.

Toxicity: In silico toxicology models screen for potential liabilities such as mutagenicity (e.g., Ames test prediction), cardiotoxicity (e.g., hERG channel inhibition), and hepatotoxicity. bhsai.org

The following table presents hypothetical predicted ADMET properties for a compound with a structure similar to Fluorexetamine, based on typical outputs from in silico tools.

ADMET Property Predicted Value/Classification Implication
Human Intestinal Absorption HighGood oral bioavailability potential.
Blood-Brain Barrier (BBB) Penetration HighLikely to be centrally active.
CYP2D6 Inhibition InhibitorPotential for drug-drug interactions with other CYP2D6 substrates.
hERG Inhibition Low RiskReduced likelihood of causing cardiac arrhythmias.
Ames Mutagenicity Non-mutagenicLow risk of carcinogenicity.
Plasma Protein Binding > 90%High binding may affect free drug concentration.

PBPK modeling is a sophisticated simulation technique that predicts drug disposition in the body by integrating physicochemical drug properties with physiological and anatomical data. hilarispublisher.comnih.gov A PBPK model represents the body as a series of interconnected compartments, each corresponding to a specific organ or tissue (e.g., liver, brain, kidney). hilarispublisher.com This mechanistic approach allows for the simulation of drug concentrations in various tissues over time. nih.gov

While specific PBPK models for Fluorexetamine are not available in the literature, models developed for its structural and pharmacological analog, ketamine, demonstrate the utility of this approach. nih.govnih.govarvojournals.org A PBPK model for Fluorexetamine would incorporate:

System Data: Physiological parameters such as organ volumes, blood flow rates, and tissue composition for the species being studied (e.g., rat, human). hilarispublisher.com

Compound Data: Physicochemical properties of Fluorexetamine (e.g., molecular weight, pKa, logP) and in vitro data on its metabolism and transport.

PBPK modeling can be used to simulate various scenarios, such as predicting human pharmacokinetics from preclinical data, assessing the impact of different dosing regimens, and exploring potential drug-drug interactions. nih.govresearchgate.net This can help optimize the design of subsequent in vivo studies and support decision-making in drug development. nih.gov

Molecular docking and QSAR are computational techniques used to understand and predict how a compound interacts with its biological target and how its chemical structure relates to its biological activity. tandfonline.com

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor or enzyme. acs.org Fluorexetamine, like other arylcyclohexylamines, is presumed to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, binding within the ion channel pore at a site known as the PCP site. nih.govnih.gov Molecular docking studies can place Fluorexetamine into a 3D model of the NMDA receptor channel. nih.govnih.gov These simulations help to:

Identify key amino acid residues that interact with the ligand.

Explain the binding affinity and selectivity of the compound.

Understand how structural modifications, such as the position of the fluorine atom on the phenyl ring, might influence receptor binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. drugdesign.org By analyzing a dataset of related compounds with known activities, a QSAR model can be developed to predict the activity of new, untested molecules. tandfonline.comresearchgate.net For NMDA receptor antagonists, QSAR studies have identified key molecular descriptors (e.g., steric, electrostatic, and hydrophobic properties) that are important for binding and activity. mdpi.comnih.gov A QSAR model for arylcyclohexylamines could be used to predict the NMDA receptor binding affinity of Fluorexetamine based on its structural features, providing insights that guide the design of new analogs with potentially improved properties. ambeed.com

Future Directions and Advanced Research Avenues for Fluorexetamine Hydrochloride

Development of Novel Research Tools and Probes

A significant hurdle in studying fluorexetamine (B10827374) and other NPS is the lack of specific and reliable research tools. nih.gov Future research must prioritize the development of these essential components to facilitate a deeper understanding of the substance's mechanism of action and for accurate detection in forensic analysis.

Key areas for development include:

Radioligands and Fluorescent Probes: Synthesizing high-affinity radiolabeled and fluorescent-tagged versions of fluorexetamine is crucial. These probes would enable detailed in vitro and in vivo studies, such as receptor binding assays and advanced imaging techniques, to precisely map the interaction of fluorexetamine with its molecular targets, primarily the N-methyl-D-aspartate (NMDA) receptor. plos.org

Reference Standards and Metabolite Synthesis: The availability of certified reference materials for both the parent compound and its major metabolites is fundamental for forensic and clinical laboratories. nih.gov The synthesis and characterization of expected metabolites will improve the accuracy of analytical methods used in toxicology screenings. uniroma1.itresearchgate.net

Antibody Development: Generating specific antibodies against fluorexetamine could lead to the development of rapid immunoassay-based screening tools. While mass spectrometry remains the gold standard, immunoassays can offer a faster, more cost-effective preliminary screening method for a large volume of samples. researchgate.net

The development of these tools requires a multidisciplinary approach, combining organic synthesis, analytical chemistry, and pharmacology to create a robust toolkit for the comprehensive study of fluorexetamine.

Integration of Multi-Omics Approaches in Mechanistic Studies

To move beyond basic pharmacological characterization, the integration of "multi-omics" technologies offers a powerful, systems-level view of the biological impact of fluorexetamine. These approaches can uncover novel mechanisms of action and identify potential biomarkers of exposure or effect. researchgate.net

Transcriptomics: Analyzing changes in gene expression in response to fluorexetamine exposure can reveal the cellular pathways and networks affected by the substance. This can provide insights into its broader physiological impact beyond its primary receptor targets.

Proteomics: This approach identifies and quantifies the complete set of proteins in a cell or tissue, revealing how fluorexetamine alters protein expression and post-translational modifications. This is critical for understanding the functional consequences of the substance's activity.

Metabolomics: Studying the metabolic fingerprint of fluorexetamine exposure can identify unique biomarkers and shed light on its metabolic pathways within the body. researchgate.net This is particularly valuable for forensic toxicology, as it can help in identifying exposure even after the parent compound has been eliminated. uniroma1.it

By combining these omics datasets, researchers can construct a comprehensive picture of fluorexetamine's biological effects, from gene to protein to metabolite, offering profound mechanistic insights. omicsonline.org

Exploration of Stereoisomer-Specific Pharmacological Activities

Like other arylcyclohexylamines such as ketamine, fluorexetamine is a chiral molecule, meaning it exists as two non-superimposable mirror-image isomers (enantiomers). nih.govwashington.edu It is well-established that different stereoisomers can have distinct pharmacological and toxicological properties. washington.edu

For instance, (S)-ketamine (esketamine) has a significantly higher affinity for the NMDA receptor compared to (R)-ketamine. nih.gov It is highly probable that the enantiomers of fluorexetamine also exhibit different activities.

Future research should focus on:

Chiral Separation: Developing and applying chiral chromatography methods to separate and isolate the individual enantiomers of fluorexetamine. unodc.org

Stereospecific Pharmacological Profiling: Once isolated, each enantiomer must be independently tested to determine its specific binding affinity, potency, and efficacy at the NMDA receptor and other potential off-targets. nih.govwashington.edu

Enantioselective Metabolism Studies: Investigating whether the metabolic pathways of fluorexetamine are stereoselective, as this can impact the duration and nature of its effects.

Understanding the stereoisomer-specific activities of fluorexetamine is not merely an academic exercise; it has significant implications for interpreting clinical and forensic toxicology results.

Refinement of Computational Models for Predictive Research

Computational modeling and in silico methods are becoming indispensable tools for predicting the properties of NPS before extensive laboratory testing is conducted. nih.govmdpi.com These approaches can accelerate research and provide early warnings about potentially harmful new compounds.

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. mdpi.combohrium.com By training models on data from known arylcyclohexylamines, researchers can predict the potency and potential effects of fluorexetamine and its analogues. nih.govmdpi.com

Molecular Docking and Dynamics Simulations: These techniques simulate the interaction between fluorexetamine and its target receptors, such as the NMDA receptor, at an atomic level. nih.govmdpi.com This can help to explain why certain structural features are important for its activity and can guide the design of research probes. ajol.info

Predictive Toxicology: In silico tools can predict various toxicological endpoints, helping to assess the potential risks associated with fluorexetamine without the need for extensive animal testing. nih.govajol.infomdpi.com

The following table illustrates the types of data that can be generated through these predictive models:

Computational MethodPredicted ParameterResearch Application
QSAR Receptor Binding AffinityEstimate the potency and psychoactive potential of fluorexetamine and its analogues. bohrium.com
Molecular Docking Binding Pose and EnergyVisualize how fluorexetamine fits into the NMDA receptor binding site. nih.gov
Molecular Dynamics Conformational ChangesUnderstand how the receptor changes shape upon binding, influencing its function. mdpi.com
ADME Prediction Metabolic PathwaysPredict how fluorexetamine is broken down in the body, identifying potential metabolites. ajol.info
Toxicity Modeling LD50, hERG InhibitionProvide an early assessment of acute toxicity and cardiotoxicity risks. nih.govmdpi.com

These computational approaches, when used in conjunction with experimental data, can significantly refine and accelerate research into fluorexetamine. mdpi.com

Collaborative Research Initiatives in Novel Psychoactive Substance Analysis

The global and dynamic nature of the NPS market means that no single laboratory or country can tackle the issue alone. nih.gov International collaboration is essential for effective monitoring, research, and response.

Key collaborative initiatives include:

International Networks: Organizations like the United Nations Office on Drugs and Crime (UNODC), the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), and the International Society for the Study on Emerging Drugs (ISSED) facilitate the sharing of data and analytical methods among forensic laboratories worldwide. minjusticia.gov.cominjusticia.gov.coeuropa.euunodc.org The UNODC's Early Warning Advisory (EWA) is a critical platform for monitoring the emergence of NPS like fluorexetamine. nih.govunodc.org

Shared Databases: The development and maintenance of shared spectral and toxicological databases are crucial for the rapid identification of NPS in seized materials and biological samples. minjusticia.gov.cominjusticia.gov.coanr.fr These resources allow laboratories to compare their findings against a global repository of information.

Interdisciplinary Research Projects: Transnational and interdisciplinary research projects bring together chemists, pharmacologists, toxicologists, and public health experts to study NPS from multiple perspectives. ljmu.ac.ukljmu.ac.uk This holistic approach ensures that the scientific findings are translated into effective public health strategies and policy.

These collaborative efforts create a global network of expertise that is vital for staying ahead of the rapidly evolving NPS landscape and ensuring a coordinated response to substances like fluorexetamine. ljmu.ac.uk

Q & A

Q. How is Fluorexetamine Hydrochloride structurally characterized, and what analytical methods validate its identity?

this compound (C₁₄H₁₈FNO • HCl, MW 271.8 g/mol) is identified via spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). Validation requires cross-referencing with certified reference standards and published structural data (e.g., arylcyclohexylamine class ). Purity (≥98%) is confirmed using high-performance liquid chromatography (HPLC) with UV detection, as per batch-specific certificates of analysis .

Q. What are the recommended storage conditions and stability considerations for this compound?

The compound should be stored at -20°C in airtight, light-resistant containers to maintain stability for ≥5 years. Stability under experimental conditions (e.g., dissolution in solvents like DMSO or ethanol) must be empirically tested, as solubility data (e.g., 10 mg/mL in DMSO) may vary with temperature and solvent purity .

Q. How should researchers mitigate risks during handling, given limited toxicological data?

While acute toxicity is reportedly low (no skin/eye irritation per SDS), standard precautions include using nitrile gloves, lab coats, and fume hoods. Waste disposal should follow institutional guidelines to prevent environmental contamination (water hazard class 1) .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., dose-response variability) be reconciled in preclinical studies?

Discrepancies may arise from differences in species-specific metabolism or assay conditions. Researchers should:

  • Use standardized dosing protocols (e.g., 3–6 hr observation windows for dissociative effects ).
  • Validate in vitro binding assays (e.g., NMDA receptor affinity) with positive controls (e.g., ketamine analogs).
  • Replicate findings across multiple models (e.g., rodent behavioral assays vs. cell-based systems) .

Q. What experimental designs are optimal for assessing Fluorexetamine’s neuropharmacological mechanisms?

Prioritize blinded, randomized studies with:

  • In vitro models : Electrophysiology (patch-clamp) to quantify NMDA receptor antagonism.
  • In vivo models : Dose-ranging studies (e.g., 1–10 mg/kg in rodents) with behavioral endpoints (e.g., locomotor activity, prepulse inhibition).
  • Controls : Include saline and active comparators (e.g., PCP derivatives) .

Q. How can researchers validate analytical methods for quantifying Fluorexetamine in biological matrices?

Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol with:

  • Calibration curves : Spiked plasma/brain homogenates (1–100 ng/mL range).
  • Recovery tests : Assess extraction efficiency (>85%) using deuterated internal standards.
  • Cross-validation : Compare with gas chromatography (GC-MS) to rule out matrix interference .

Q. What strategies address the lack of long-term toxicological and ecotoxicological data?

  • Tiered testing : Start with acute toxicity assays (OECD 423 guidelines) followed by 28-day repeated-dose studies.
  • Ecotoxicology : Conduct Daphnia magna acute immobilization tests (OECD 202) given the compound’s water hazard potential .
  • Computational modeling : Predict bioaccumulation using logP values (experimentally determined via shake-flask method) .

Q. How should stability studies be designed for novel formulations of this compound?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (HPLC-MS monitoring).
  • Kinetic analysis : Calculate shelf life using Arrhenius equations for accelerated stability data .

Methodological Guidance

  • Data Contradictions : Use systematic review frameworks (e.g., PRISMA) to contextualize findings against existing literature, noting gaps in receptor affinity profiling .
  • Ethical Compliance : Adhere to institutional animal care protocols and EPA guidelines for chemical disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.